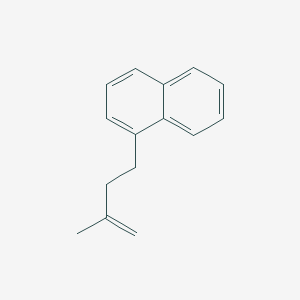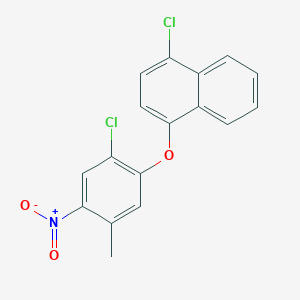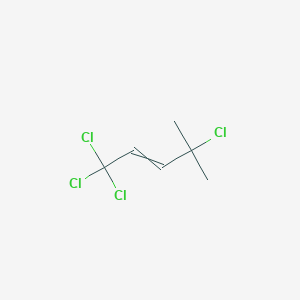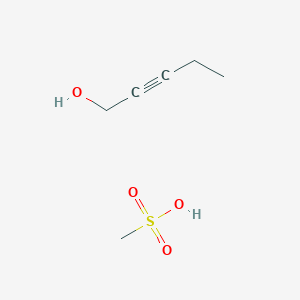
Methanesulfonic acid--pent-2-yn-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid–pent-2-yn-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and pent-2-yn-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . Pent-2-yn-1-ol is an alkyne alcohol with the molecular formula C5H8O, characterized by a triple bond between the second and third carbon atoms .
準備方法
Synthetic Routes and Reaction Conditions
Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide using oxygen from the air or by the oxidation of dimethyl disulfide with nitric acid . Pent-2-yn-1-ol can be synthesized through various methods, including the hydration of 2-pentyne or the reduction of 2-pentynal .
Industrial Production Methods
Methanesulfonic acid is industrially produced using the air oxidation process, which involves oxidizing dimethyl disulfide with nitric acid and then restoring it using atmospheric oxygen . Pent-2-yn-1-ol is produced on a smaller scale, often for use in specialized chemical syntheses .
化学反応の分析
Types of Reactions
Methanesulfonic acid–pent-2-yn-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alkyne group in pent-2-yn-1-ol can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond in pent-2-yn-1-ol can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group in pent-2-yn-1-ol can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Tosyl chloride in the presence of a base like pyridine can be used for substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Tosylates or other substituted alcohols.
科学的研究の応用
Methanesulfonic acid–pent-2-yn-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of methanesulfonic acid–pent-2-yn-1-ol (1/1) involves its interaction with molecular targets such as enzymes and proteins. Methanesulfonic acid acts as a strong acid, facilitating protonation and subsequent chemical reactions. Pent-2-yn-1-ol can undergo nucleophilic addition reactions due to the presence of the alkyne group, leading to the formation of various products .
類似化合物との比較
Similar Compounds
Methanesulfonic acid: Similar to other sulfonic acids like p-toluenesulfonic acid, but with higher solubility and lower toxicity.
Pent-2-yn-1-ol: Similar to other alkyne alcohols like propargyl alcohol, but with different reactivity due to the position of the triple bond.
Uniqueness
Methanesulfonic acid–pent-2-yn-1-ol (1/1) is unique due to the combination of a strong acid and an alkyne alcohol, providing a versatile reagent for various chemical reactions and applications in research and industry .
特性
CAS番号 |
81159-43-5 |
|---|---|
分子式 |
C6H12O4S |
分子量 |
180.22 g/mol |
IUPAC名 |
methanesulfonic acid;pent-2-yn-1-ol |
InChI |
InChI=1S/C5H8O.CH4O3S/c1-2-3-4-5-6;1-5(2,3)4/h6H,2,5H2,1H3;1H3,(H,2,3,4) |
InChIキー |
MLQNKAPHZGGOHI-UHFFFAOYSA-N |
正規SMILES |
CCC#CCO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


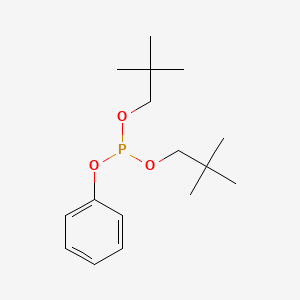
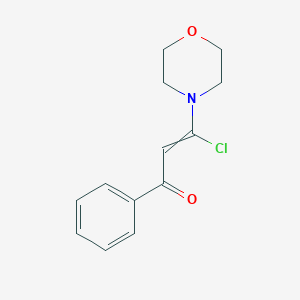
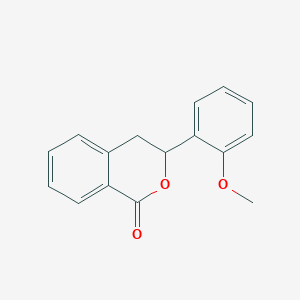

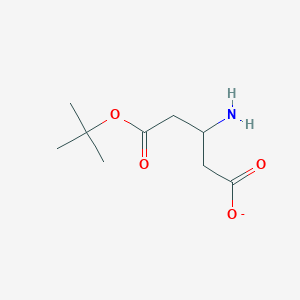

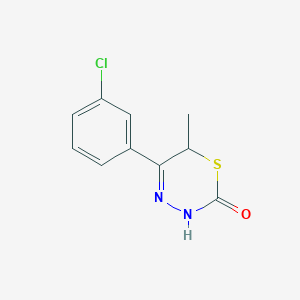

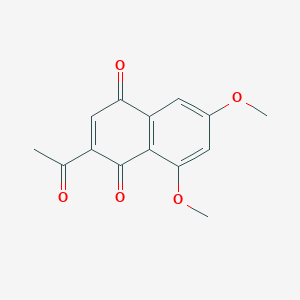
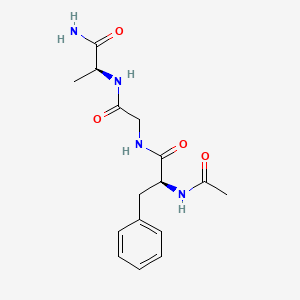
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
